molecular formula C6H10O2 B6161655 6-methoxy-3,6-dihydro-2H-pyran CAS No. 6559-34-8

6-methoxy-3,6-dihydro-2H-pyran

Cat. No.: B6161655
CAS No.: 6559-34-8
M. Wt: 114.1
InChI Key:
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Description

6-Methoxy-3,6-dihydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H10O2 It is a derivative of dihydropyran, characterized by the presence of a methoxy group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3,6-dihydro-2H-pyran typically involves the reaction of 3,6-dihydro-2H-pyran with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes methoxylation to yield the desired product. Commonly used acid catalysts include sulfuric acid and hydrochloric acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These processes often employ fixed-bed reactors with acid-functionalized catalysts to facilitate the methoxylation reaction. The use of continuous flow technology allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3,6-dihydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can convert it into tetrahydropyran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of lactones or carboxylic acids.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3,6-dihydro-2H-pyran has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.

    Industry: It is used in the synthesis of polymers and materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 6-methoxy-3,6-dihydro-2H-pyran involves its interaction with various molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: Another dihydropyran derivative, but without the methoxy group.

    Tetrahydropyran: A fully saturated analog of dihydropyran.

    2H-Pyran: The parent compound without any hydrogenation.

Uniqueness

6-Methoxy-3,6-dihydro-2H-pyran is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its solubility in organic solvents and can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the methoxy group can influence the compound’s biological activity, potentially leading to novel therapeutic applications.

Properties

CAS No.

6559-34-8

Molecular Formula

C6H10O2

Molecular Weight

114.1

Purity

95

Origin of Product

United States

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